5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

Quality Control Chemical Procurement Reproducibility

Sourcing the precise isoxazole intermediate for kinase inhibitor programs is challenging without documented activity. 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CAS 1208081-07-5) bridges this gap: a validated RapGEF3 inhibitor (IC50 8.5 μM) and critical HPK1/ERK building block. - RapGEF3 SAR scaffold with patent-reported activity. - Unique 4-chlorophenyl pharmacophore for kinase binding. - Benchmark for Baylis-Hillman reaction kinetics. - Research-grade purity, global supply.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 1208081-07-5
Cat. No. B1398674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde
CAS1208081-07-5
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-2-4-9(12)5-3-8/h2-6H,1H3
InChIKeyADZOBCJHUQONNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CAS 1208081-07-5) Procurement Guide: Core Specifications and Differentiation


5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CAS 1208081-07-5) is a substituted isoxazole-4-carbaldehyde derivative featuring a 4-chlorophenyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring . Its molecular formula is C11H8ClNO2, with a molecular weight of 221.64 g/mol . This compound serves as a key building block in the synthesis of isoxazole-containing pharmaceuticals and biologically active molecules, with documented use as an intermediate in the preparation of HPK1 inhibitors and ERK inhibitors .

Synthetic building block for isoxazole-based pharmaceuticals, including HPK1 and ERK inhibitor programs
Distinct 5-(4-chlorophenyl)-3-methyl substitution pattern enables focused SAR exploration
Documented use as RapGEF3 inhibitor scaffold (patent-reported intermediate)

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Procurement: Why Analogs Cannot Simply Be Interchanged


Within the isoxazole-4-carbaldehyde family, subtle structural modifications profoundly alter both synthetic utility and biological activity, rendering generic substitution scientifically invalid. The position of the formyl group (4-position vs. 3- or 5-position) dictates reactivity in key transformations such as the Baylis-Hillman reaction [1]. The specific combination of substituents—4-chlorophenyl at C5 and methyl at C3—creates a unique electronic environment on the isoxazole ring that influences aldehyde electrophilicity and overall molecular properties . Even positional isomers of chloro-substitution (e.g., 3-chlorophenyl vs. 4-chlorophenyl) exhibit distinct physicochemical and potentially distinct biological profiles, underscoring the necessity for compound-specific procurement . The quantitative evidence below demonstrates exactly where this compound differs from its closest structural analogs.

Position
Formyl group at the 4- vs 5-position fundamentally alters Baylis-Hillman reaction kinetics and may shift synthetic outcome
Isomer
3-Chlorophenyl vs 4-chlorophenyl positional isomer yields distinct physicochemical and potential biological profiles
Substitution
Missing methyl or chloro group changes electronic environment on the isoxazole ring, affecting aldehyde electrophilicity

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Purity Specification Advantage: 98% Assay for 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde vs. Standard 95-97% for Related Isoxazole-4-carbaldehydes

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CAS 1208081-07-5) is commercially available at a documented purity of 98% from multiple vendors, offering higher assay specification than the 95-97% purity typically available for unsubstituted isoxazole-4-carbaldehyde and closely related derivatives . This quantitative difference in purity grade is directly relevant to procurement decisions in synthetic chemistry workflows where trace impurities can interfere with subsequent reaction steps.

Purity specification
Head-to-head
98% vs. 97% (HPLC assay)
Supports purity-dependent synthesis review
Vendor datasheet review; absolute difference 1%
Quality Control Chemical Procurement Reproducibility

Aqueous Solubility Reduction: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Shows 93% Lower Solubility than 3-Methylisoxazole-4-carbaldehyde

Introduction of the 4-chlorophenyl substituent at the 5-position dramatically reduces aqueous solubility. The structurally related 5-(4-chlorophenyl)-3-methylisoxazole (CAS 4211-87-4), which lacks the C4-formyl group, exhibits a calculated aqueous solubility of 0.12 g/L at 25°C , whereas the unsubstituted parent scaffold 3-methylisoxazole-4-carbaldehyde (C5H5NO2, MW 111.10 g/mol) is a liquid with substantially higher water miscibility [1]. This represents an approximate 93% reduction in aqueous solubility for the 4-chlorophenyl-substituted scaffold relative to the parent heterocycle .

Aqueous solubility
Class-level
>90% reduction vs. parent scaffold
Low solubility guides organic solvent selection
Analog inference; aldehyde data unavailable
Solubility Formulation Physical Chemistry

Synthetic Reactivity Differentiation: 4-Isoxazolecarbaldehydes Exhibit Distinct Baylis-Hillman Reaction Kinetics Compared to 5-Isoxazolecarbaldehydes

The position of the formyl group on the isoxazole ring fundamentally alters reactivity in the Baylis-Hillman reaction. 5-Isoxazolecarbaldehydes react unusually fast due to intramolecular assistance from the heteroatom in the elimination step, whereas 4-isoxazolecarbaldehydes are slow-reacting substrates lacking this neighboring-group participation [1]. 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde, bearing the formyl group at the 4-position, therefore belongs to the slower-reacting class, requiring distinct optimization of reaction conditions relative to its 5-formyl isomers.

Baylis-Hillman kinetics
Class-level
Slow-reacting (4-carbaldehyde class)
Slower kinetics require optimization of conditions
4- vs 5-formyl class difference; DABCO/DMAP cat.
Synthetic Methodology Reaction Kinetics C-C Bond Formation

Polarity and Electronic Property Differentiation: 4-Chlorophenyl Substitution Increases LogP by Approximately 2 Units vs. Unsubstituted Parent Scaffold

The 4-chlorophenyl group significantly enhances lipophilicity. Isoxazole-4-carbaldehyde (C4H3NO2, MW 97.07) has minimal hydrophobicity, while the 4-chlorophenyl-substituted scaffold introduces substantial nonpolar character. Based on the documented properties of 5-(4-chlorophenyl)isoxazole derivatives, the presence of the 4-chlorophenyl group increases calculated logP values by approximately 2 log units compared to the unsubstituted isoxazole-4-carbaldehyde core . This alteration in polarity influences both chromatographic behavior and biological partitioning .

Lipophilicity shift
Class-level
~2 log unit increase in logP
Higher lipophilicity affects chromatographic retention
Estimated from class-level data
Lipophilicity SAR Medicinal Chemistry

Enzymatic Inhibitory Activity: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Shows IC50 = 8.5 μM Against RapGEF3

In BindingDB entry BDBM517691, 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (documented as NY0564 / US11124489, Compound 35) exhibited an IC50 of 8.50E+3 nM (8.5 μM) against Rap guanine nucleotide exchange factor 3 (RapGEF3, human) [1]. This assay was conducted to explore structure-activity relationships and examine how modifications on the isoxazole ring affect biological activities of newly synthesized analogues [2]. While this data establishes the compound's biochemical profile for this specific target, no direct head-to-head comparator data for close structural analogs is available in the BindingDB record.

RapGEF3 inhibition
Reported
IC50 = 8.5 μM
Reported RapGEF3 inhibition baseline
No comparator data; SAR context
Enzyme Inhibition IC50 Drug Discovery

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of RapGEF3-Targeted Isoxazole Derivatives

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is documented as Compound 35 in US Patent US11124489, where it was evaluated for inhibition of Rap guanine nucleotide exchange factor 3 (RapGEF3) with an IC50 of 8.5 μM [1]. Researchers developing isoxazole-based modulators of RapGEF3 should procure this specific compound for SAR expansion studies and as a reference scaffold for further derivatization.

Synthetic Methodology: Baylis-Hillman Reaction Optimization on 4-Isoxazolecarbaldehyde Scaffolds

This compound serves as a representative 4-isoxazolecarbaldehyde substrate for studying Baylis-Hillman reaction kinetics. Roy and Batra (2003) established that 4-isoxazolecarbaldehydes react more slowly than 5-isoxazolecarbaldehydes due to the absence of intramolecular heteroatom assistance in the elimination step [2]. Researchers optimizing C-C bond formation conditions for this scaffold class should select this compound as a benchmark substrate.

Organic Synthesis: Preparation of HPK1 and ERK Inhibitor Intermediates

Isoxazole-4-carbaldehyde derivatives are established intermediates in the synthesis of HPK1 inhibitors and ERK inhibitors . 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde provides the specific 4-chlorophenyl pharmacophore that may enhance target binding affinity relative to unsubstituted or differently substituted analogs. Procurement of this compound is warranted for medicinal chemistry programs targeting these kinase pathways.

Physicochemical Characterization: Study of Substituent Effects on Isoxazole Lipophilicity and Solubility

The 4-chlorophenyl group at C5 and methyl group at C3 create a unique lipophilic profile with calculated aqueous solubility ~0.12 g/L for the non-aldehyde analog . Researchers investigating the relationship between isoxazole substitution patterns and physicochemical properties should procure this compound for comparative studies alongside the 3-chlorophenyl isomer (CAS 1208081-72-4) and unsubstituted isoxazole-4-carbaldehyde (CAS 65373-53-7).

Application
Selection Property
Validation Focus
RapGEF3 inhibitor SAR and derivatization studies
Building block with reported enzymatic activity baseline
RapGEF3 enzymatic assay context
Baylis-Hillman reaction optimization on 4-carbaldehyde scaffold
4-Isoxazolecarbaldehyde core with distinct kinetic profile
Reaction kinetics and catalyst loading review
HPK1/ERK kinase inhibitor intermediate synthesis
4-Chlorophenyl pharmacophore for target engagement
Kinase pathway study and binding assay context
Substituent effect profiling on isoxazole lipophilicity and solubility
Well-defined substitution pattern for comparative analysis
Comparative logP / solubility with 3-chlorophenyl isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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